![molecular formula C21H19N3O3 B4137126 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide](/img/structure/B4137126.png)
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide
Overview
Description
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide, also known as BAMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAMNB is a benzamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide binds to GPCRs and undergoes a conformational change, resulting in fluorescence emission. The fluorescence intensity is dependent on the conformational change, which is influenced by the binding of ligands to the receptor. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have high binding affinity for certain GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to visualize GPCR activation and localization. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has also been used in high-throughput screening assays to identify potential GPCR ligands.
Advantages and Limitations for Lab Experiments
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its high binding affinity for certain GPCRs, its fluorescence emission allowing for live-cell imaging, and its minimal toxicity. However, 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has limitations, including its specificity for certain GPCRs and its inability to differentiate between different GPCR subtypes.
Future Directions
For 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide research include the development of new derivatives with improved specificity for certain GPCRs and the use of 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide in drug discovery for GPCR-targeted therapies. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide may also have applications in other areas of research, such as neuroscience and cancer biology.
Scientific Research Applications
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide has shown potential in scientific research as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are the target of many drugs. 4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide can act as a fluorescent probe for GPCRs, allowing researchers to study their function and localization in live cells.
properties
IUPAC Name |
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-23(18-10-6-3-7-11-18)21(25)17-12-13-19(20(14-17)24(26)27)22-15-16-8-4-2-5-9-16/h2-14,22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYAABSFWIZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-methyl-3-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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